molecular formula C12H10ClN3O B11864723 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11864723
M. Wt: 247.68 g/mol
InChI Key: CICNPLSIEHBPHC-UHFFFAOYSA-N
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Description

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and environmental impact. The process involves precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and selectivity .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions, enabling the introduction of diverse functional groups.

Key Reagents and Conditions

  • Amines : Reactivity with primary/secondary amines (e.g., benzylamines) in polar aprotic solvents (e.g., CH₃CN) at 60–80°C .

  • Alkoxides : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in THF or DMF .

Example Reactions

SubstrateNucleophileProductYield (%)Biological Activity (IC₅₀)
4-Chloro derivative 3-Chlorobenzylamine7-(Furan-2-ylmethyl)-4-(3-chlorobenzylamino)-6-methylpyrrolo[2,3-d]pyrimidine85235.0 μM (FtsZ inhibition)
4-Chloro derivative Piperidine4-Piperidinyl derivative78Cytotoxic (HeLa cells)

Mechanistic Insights
The electron-withdrawing pyrimidine ring activates the 4-position for SNAr, with the furan-2-ylmethyl group at position 7 stabilizing intermediates via resonance .

Suzuki-Miyaura Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-coupling reactions with boronic acids, forming biaryl derivatives.

Typical Conditions

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/H₂O (4:1), 80–100°C .

Reported Applications

  • Coupling with arylboronic acids (e.g., phenylboronic acid) yields 4-aryl derivatives with enhanced kinase inhibitory activity .

  • Heteroaryl boronic acids (e.g., pyridyl) produce analogs with improved solubility and target selectivity .

Electrophilic Substitution on the Furan Ring

The furan-2-ylmethyl substituent undergoes electrophilic substitution, though reactivity is moderated by steric and electronic effects from the pyrrolopyrimidine core.

Demonstrated Reactions

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan’s 5-position, though yields are modest (≤50%) .

  • Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the furan ring, enabling further functionalization .

Functionalization via Alkylation and Acylation

The methyl group at position 6 and nitrogen atoms in the pyrrole ring can be functionalized under specific conditions:

Alkylation

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary ammonium salts, though this is less common due to steric hindrance .

Acylation

  • Acetyl Chloride : Reacts at the pyrrole nitrogen under anhydrous conditions (DMAP, DCM), forming N-acetyl derivatives .

Stability and Degradation Pathways

Hydrolytic Stability

  • The 4-chloro group is susceptible to hydrolysis in aqueous basic media (pH > 10), forming the 4-hydroxy derivative .

  • Acidic conditions (pH < 3) protonate the pyrimidine nitrogen, reducing reactivity .

Thermal Decomposition

  • Degrades above 200°C, releasing CO and HCN gases, as confirmed by TGA-MS analysis .

Comparative Reactivity with Analogues

Feature4-Chloro-7-(furan-2-ylmethyl)-6-methyl Derivative4-Chloro-7-tosyl Analogue 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Nucleophilic Reactivity High (activated by furan)Moderate (electron-withdrawing tosyl)Low (no 7-substituent)
Coupling Efficiency 80–90%60–70%≤50%
Biological Target FtsZ protein, kinases KinasesDHFR

Case Studies in Drug Development

Antibacterial Agent Design

  • Replacement of the 4-chloro group with a 4-(3-chlorobenzylamino) moiety improved FtsZ inhibition (IC₅₀ = 235.0 μM) while reducing cytotoxicity .

Kinase Inhibitor Optimization

  • Suzuki coupling with 4-pyridylboronic acid produced a derivative with 10-fold higher selectivity for Abl kinase over related targets .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted through various intermediates to yield the final product. Industrial production emphasizes optimizing yield and purity while minimizing environmental impact.

Chemistry

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and compounds that inhibit these enzymes can provide insights into cancer biology and other diseases.

Medicine

The compound has shown promise in anticancer research. Its ability to inhibit specific protein kinases positions it as a candidate for developing new cancer therapies. Additionally, studies have indicated its potential antibacterial properties by targeting essential bacterial proteins.

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value Notes
AnticancerVarious tumor linesVaries by derivativeSignificant cytotoxic effects observed
AntibacterialFtsZ protein235.0 μMEffective against Xanthomonas oryzae
Kinase InhibitionProtein kinasesNot specifiedImpacts cellular signaling pathways

Antibacterial Efficacy

A study evaluated the antibacterial properties of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant activity against bacterial strains by inhibiting the FtsZ protein, leading to bacterial cell death.

Cancer Cell Proliferation

In vitro assays on human tumor cell lines revealed that certain derivatives exhibited significant cytotoxic effects compared to established chemotherapeutic agents. These findings support further exploration into this compound's potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and survival. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the furan-2-ylmethyl group enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research .

Biological Activity

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H10ClN3O
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 1255779-28-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may exhibit inhibitory effects on DHFR, a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and repair .
  • Targeting FtsZ Protein : Recent studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit the FtsZ protein, which is essential for bacterial cell division. This inhibition leads to bacterial cell elongation and death, making it a promising candidate for antibacterial drug development .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Inhibition of DHFRDihydrofolate reductaseReduces tetrahydrofolate synthesis
Antibacterial ActivityFtsZ ProteinInhibits GTPase activity leading to cell death
CytotoxicityVarious cancer cell linesSignificant inhibition of cell proliferation

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial properties of a series of pyrrolo[2,3-d]pyrimidine derivatives against various bacterial strains. Among them, compound B6 demonstrated an IC50 value of 235.0 μM against the FtsZ protein in Xanthomonas oryzae, indicating promising antibacterial activity with low toxicity profiles .
  • Cancer Cell Proliferation : In vitro assays conducted on human tumor cell lines revealed that certain derivatives showed significant cytotoxic effects. Compounds were tested for their ability to inhibit proliferation and migration, with some exhibiting higher efficacy than established chemotherapeutic agents .

Q & A

Q. Basic: What are the most common synthetic routes for preparing 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution or Suzuki coupling. A key step involves chlorination at the 4-position using phosphorus oxychloride (POCl₃) under reflux, followed by functionalization at the 7-position with furan-2-ylmethyl groups. For example, intermediates like 4-chloro-pyrrolopyrimidine derivatives are reacted with furfuryl halides or alcohols in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF . Critical parameters include:

  • Reaction time and temperature : Over-chlorination or decomposition may occur if reflux exceeds 4–6 hours .
  • Purification : Silica gel column chromatography with gradients like 2% MeOH/CHCl₃ is essential to isolate pure products (Rf ≈ 0.73–0.76) .

Q. Advanced: How can structural modifications at the C4 and C7 positions influence kinase inhibition potency and selectivity?

Substitutions at C4 (e.g., Cl → NH₂, aryl groups) and C7 (e.g., furan-2-ylmethyl → phenylsulfonyl) modulate interactions with kinase ATP-binding pockets. For instance:

  • C4 modifications : Replacing Cl with bulky aryl groups (e.g., 3-bromo-4-fluorophenyl) enhances hydrophobic interactions with EGFR and CDK2, improving IC₅₀ values .
  • C7 modifications : Bulky substituents like SEM (2-(trimethylsilyl)ethoxy)methyl improve metabolic stability by reducing oxidative degradation .
  • Key data : Analogues with 4-aryl groups showed 10–100× higher selectivity for FAK over VEGFR2 .

Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., C5-H singlet at δ 5.94–6.20 ppm; furan protons at δ 7.1–7.9 ppm) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., HRMS m/z 306.08 for C₁₃H₁₂ClN₃O) .
  • TLC : Monitors reaction progress (Rf values using CHCl₃/MeOH 10:1) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrrolopyrimidine derivatives?

Discrepancies often arise from:

  • Substitution patterns : Minor changes (e.g., 5-ethyl vs. 6-methyl) alter binding to kinase hinge regions .
  • Assay conditions : Varying ATP concentrations (1–10 μM) affect IC₅₀ values for ATP-competitive inhibitors .
  • Cellular vs. enzymatic assays : Poor permeability (e.g., logP < 2) may reduce cellular activity despite strong enzymatic inhibition .
    Solution : Use orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and standardized ATP concentrations .

Q. Basic: What are the recommended protocols for evaluating the compound’s stability and toxicity in preclinical studies?

  • Stability : Test in PBS (pH 7.4) and liver microsomes (human/rat) to assess hydrolysis and CYP450-mediated degradation. SEM-protected derivatives showed >80% stability after 1 hour .
  • Toxicity : Use MTT assays on HEK293 or HepG2 cells. For example, 4-chloro derivatives exhibited IC₅₀ > 50 μM, indicating low cytotoxicity .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved metabolic stability?

  • LogP optimization : Derivatives with logP 2–3 (vs. parent compound logP 1.8) show better membrane permeability .
  • Metabolic soft spots : Replace labile groups (e.g., furan methyl with SEM or cyclopentyl) to block CYP3A4 oxidation .
  • Case study : 7-((2-(Trimethylsilyl)ethoxy)methyl)-substituted analogues had 3× longer half-life in microsomes .

Q. Basic: What are the challenges in achieving regioselective functionalization of the pyrrolopyrimidine core?

Regioselectivity is influenced by:

  • Electrophilic substitution : Chlorination at C4 is favored due to electron-deficient pyrimidine ring .
  • Nucleophilic attacks : C7 position reacts preferentially with furfuryl halides due to steric accessibility .
  • Side reactions : Over-alkylation at N1 can occur if reaction pH > 10; use mild bases (e.g., NaHCO₃) .

Q. Advanced: How do computational methods (e.g., molecular docking) aid in predicting kinase selectivity?

  • Docking simulations : Identify key interactions (e.g., hydrogen bonds with Met793 in EGFR or Lys454 in CDK2) .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for derivatives with bulky C4 substituents .
  • Free energy calculations : MM-PBSA predicts ΔG values correlating with experimental IC₅₀ (R² > 0.8) .

Q. Basic: What purification strategies are effective for removing byproducts in the final synthesis step?

  • Silica gel chromatography : Use gradients like 1–5% MeOH/CHCl₃ to separate unreacted anilines or halogenated impurities .
  • Recrystallization : Hexanes/EtOAC (1:1) yields high-purity crystals (>99% by HPLC) .

Q. Advanced: How can researchers optimize kinase selectivity between closely related targets (e.g., EGFR vs. Her2)?

  • Steric bulk : Bulky C4 substituents (e.g., 3-bromo-4-fluorophenyl) reduce Her2 binding due to smaller active site volume .
  • Hydrogen bonding : Introducing NH₂ at C2 enhances interactions with EGFR’s Thr766, improving selectivity .
  • Data : Compound 8 (N4-(4-chloro-2-fluorophenyl)) showed 50× selectivity for EGFR over Her2 .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-7-(furan-2-ylmethyl)-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H10ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h2-5,7H,6H2,1H3

InChI Key

CICNPLSIEHBPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CO3)N=CN=C2Cl

Origin of Product

United States

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